An In-depth Technical Guide to 4-Nitro-N-phenylphthalimide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Nitro-N-phenylphthalimide: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-Nitro-N-phenylphthalimide, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, structural features, synthesis protocols, and diverse applications, grounding all claims in authoritative references.
Introduction and Strategic Importance
4-Nitro-N-phenylphthalimide (CAS No: 40392-27-6) is a significant organic compound belonging to the N-substituted phthalimide family.[1][2] Its structure, which integrates a phthalimide core, a phenyl group, and a nitro functional group, makes it a versatile building block in organic synthesis. The phthalimide moiety itself is a cornerstone in medicinal chemistry, famously associated with the therapeutic effects of thalidomide and its analogs, which exhibit anti-inflammatory, antitumor, and immunomodulatory properties.[3] The presence of the nitro group further enhances the synthetic utility of 4-Nitro-N-phenylphthalimide, serving as a precursor for various functional group transformations and influencing the electronic properties of the molecule. This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced polymers.[4][5]
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-Nitro-N-phenylphthalimide consists of a planar isoindole-1,3-dione system (the phthalimide group). A phenyl ring is attached to the nitrogen atom of the imide, and a nitro group is substituted on the phthalimide's aromatic ring at the 4-position. This substitution pattern is crucial as the electron-withdrawing nature of the nitro group and the imide carbonyls significantly influences the molecule's reactivity.
Caption: Chemical structure of 4-Nitro-N-phenylphthalimide.
The key physicochemical properties of 4-Nitro-N-phenylphthalimide are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-nitrophenyl)isoindole-1,3-dione | [1] |
| Synonyms | N-(4-nitrophenyl)phthalimide, 5-Nitro-2-phenylisoindoline-1,3-dione | [1][4][5] |
| CAS Number | 40392-27-6 | [2][4] |
| Molecular Formula | C₁₄H₈N₂O₄ | [1][2] |
| Molecular Weight | 268.22 g/mol | [1][4] |
| Appearance | White to light yellow or amber crystalline solid/powder | [4][6] |
| Melting Point | 187 °C (approx. 180-183 °C) | [4] |
| Boiling Point | 471.1°C at 760 mmHg | [4] |
| Density | ~1.501 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [5] |
Synthesis and Reaction Pathways
The synthesis of 4-Nitro-N-phenylphthalimide is typically achieved through two primary strategies: the nitration of a pre-formed N-phenylphthalimide or the condensation of a nitrated phthalic acid derivative with aniline.
Pathway 1: Nitration of N-Phenylphthalimide
This is a common and direct approach. It involves the electrophilic aromatic substitution on the N-phenylphthalimide precursor. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield, as nitration can potentially occur on either the phthalimide or the N-phenyl ring.
Caption: Workflow for the synthesis of 4-Nitro-N-phenylphthalimide.
Experimental Protocol: Synthesis of N-Phenylphthalimide (Precursor)
This protocol is adapted from established methods for the synthesis of N-substituted phthalimides.[7]
-
Reactant Mixing: In a suitable reaction vessel, combine phthalic anhydride (19 g) and aniline (14 g).
-
Heating: Heat the mixture to a temperature of 140-145°C for approximately 50 minutes. The reaction proceeds via a phthalamic acid intermediate which then cyclizes upon heating.
-
Work-up: After cooling, add water (50 ml) to the reaction mixture to precipitate the product.
-
Purification: Collect the resulting solid by filtration. Wash the crude product sequentially with a 10% aqueous potassium carbonate solution (50 ml) and water (100 ml) to remove any unreacted phthalic anhydride and other acidic impurities.
-
Drying and Recrystallization: Dry the washed solid. For higher purity, recrystallize the product from acetic acid to yield colorless needles of N-phenylphthalimide. This method typically results in a high yield (around 97%).[7]
Experimental Protocol: Nitration of N-Phenylphthalimide
The nitration of the N-phenylphthalimide precursor requires careful control of temperature to ensure selective nitration on the phthalimide ring.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. This exothermic process must be done carefully to maintain a low temperature.
-
Addition of Substrate: Dissolve the synthesized N-phenylphthalimide in concentrated sulfuric acid and cool the solution.
-
Nitration Reaction: Slowly add the cold nitrating mixture to the N-phenylphthalimide solution, ensuring the temperature is kept low (typically between 10-20°C) to control the reaction rate and prevent over-nitration.[8]
-
Reaction Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto cracked ice with vigorous stirring. This precipitates the crude nitrated product.
-
Purification: Filter the crude 4-Nitro-N-phenylphthalimide and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The structural elucidation of 4-Nitro-N-phenylphthalimide relies on standard spectroscopic techniques. The expected spectral features are key for confirming the identity and purity of the synthesized compound.[9][10]
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing effect of the nitro and carbonyl groups, appearing at higher chemical shifts. The protons on the N-phenyl ring will also show characteristic splitting patterns. |
| ¹³C NMR | Resonances for the carbonyl carbons of the imide group (approx. 165-170 ppm). Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.[9] |
| IR Spectroscopy | - Asymmetric & Symmetric NO₂ stretch: Strong, characteristic bands around 1530-1560 cm⁻¹ and 1340-1355 cm⁻¹.[9]- C=O stretch (imide): Two characteristic bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1710 cm⁻¹.[11]- Aromatic C-H stretch: Above 3000 cm⁻¹.- C-N stretch: Around 1300-1380 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 268, corresponding to the molecular weight of C₁₄H₈N₂O₄. |
Reactivity and Applications
The chemical reactivity of 4-Nitro-N-phenylphthalimide is dominated by the electrophilic nature of the phthalimide ring, enhanced by the nitro group, and the potential for reactions involving the nitro group itself.
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (4-Amino-N-phenylphthalimide) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental as it provides a route to a wide range of derivatives, including new dyes, polymers, and pharmacologically active molecules.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by strong nucleophiles under certain conditions.
Industrial and Research Applications
-
Pharmaceutical Intermediate: Phthalimide derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[3] 4-Nitro-N-phenylphthalimide serves as a critical starting material for the synthesis of more complex and potent therapeutic agents.[5]
-
Agrochemical Synthesis: The compound is used as a raw material in the production of certain herbicides and pesticides.[5]
-
Polymer Chemistry: It can be incorporated into polymer chains or used as an additive to enhance the thermal stability and optical properties of materials.[4]
-
Dyestuff Intermediate: The aromatic and chromophoric nature of the molecule makes it a valuable intermediate in the synthesis of dyes.[12]
-
Chemical Sensors: While not directly reported for this specific molecule, related naphthalimide structures functionalized with recognition moieties have been developed as fluorescent sensors for detecting ions like CN⁻ and Fe³⁺.[13][14][15] This suggests a potential area of exploration for derivatives of 4-Nitro-N-phenylphthalimide.
Safety and Handling
4-Nitro-N-phenylphthalimide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to use personal protective equipment (PPE), such as gloves and safety goggles, and to work in a well-ventilated area to avoid inhalation of dust or vapors.[4] Aromatic nitro compounds can be reactive and may have oxidizing properties.[16]
Conclusion
4-Nitro-N-phenylphthalimide is a compound of significant synthetic and industrial value. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable building block in medicinal chemistry, materials science, and agrochemical development. A thorough understanding of its chemical properties, spectroscopic signatures, and reaction pathways, as detailed in this guide, is essential for leveraging its full potential in research and development.
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